molecular formula C11H15NO3S B14842978 3-Cyclopropoxy-2-ethylbenzenesulfonamide

3-Cyclopropoxy-2-ethylbenzenesulfonamide

Cat. No.: B14842978
M. Wt: 241.31 g/mol
InChI Key: HPGRWQSZCFIVDW-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-2-ethylbenzenesulfonamide is a chemical compound with the molecular formula C11H15NO3S and a molecular weight of 241.31 g/mol . This compound is part of the sulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-2-ethylbenzenesulfonamide typically involves the reaction of 3-cyclopropoxy-2-ethylbenzenesulfonyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve the use of microwave irradiation to enhance reaction rates and yields. This method has shown good functional group tolerance and high yields . Additionally, the combination of hydrogen peroxide and thionyl chloride can be used for the direct oxidative conversion of thiol derivatives to the corresponding sulfonyl chlorides, which are then reacted with amines to form sulfonamides .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropoxy-2-ethylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfonyl derivatives, amines, and substituted sulfonamides .

Scientific Research Applications

3-Cyclopropoxy-2-ethylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-2-ethylbenzenesulfonamide involves the inhibition of folate metabolism in bacteria. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the synthesis of dihydrofolic acid, a precursor for nucleic acids, thereby exerting its antibacterial effects .

Comparison with Similar Compounds

Uniqueness: 3-Cyclopropoxy-2-ethylbenzenesulfonamide is unique due to its specific combination of a cyclopropoxy group and a sulfonamide group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H15NO3S

Molecular Weight

241.31 g/mol

IUPAC Name

3-cyclopropyloxy-2-ethylbenzenesulfonamide

InChI

InChI=1S/C11H15NO3S/c1-2-9-10(15-8-6-7-8)4-3-5-11(9)16(12,13)14/h3-5,8H,2,6-7H2,1H3,(H2,12,13,14)

InChI Key

HPGRWQSZCFIVDW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC=C1S(=O)(=O)N)OC2CC2

Origin of Product

United States

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